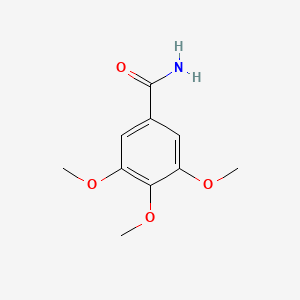

3,4,5-Trimethoxybenzamide

描述

Structure

3D Structure

属性

IUPAC Name |

3,4,5-trimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNMTJKRHHLJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062841 | |

| Record name | Benzamide, 3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3086-62-2 | |

| Record name | 3,4,5-Trimethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3086-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003086622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3086-62-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 3,4,5-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHOXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8L1O54TAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,4,5 Trimethoxybenzamide and Its Analogues

Classical Approaches to 3,4,5-Trimethoxybenzamide Synthesis

The foundational methods for synthesizing this compound typically involve the use of readily available precursors and straightforward reaction pathways. These classical approaches are valued for their reliability and scalability.

Synthesis from 3,4,5-Trimethoxybenzoic Acid Precursors

The most common and direct route to this compound starts from 3,4,5-trimethoxybenzoic acid. nih.gov This precursor, often derived from gallic acid, can be efficiently converted to the target benzamide (B126) through a two-step process. google.com

First, the carboxylic acid is activated, most frequently by converting it into an acyl chloride. This is typically achieved by reacting 3,4,5-trimethoxybenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. google.com Phosphorus trichloride (B1173362) can also be used for this transformation. researchgate.net The resulting 3,4,5-trimethoxybenzoyl chloride is a highly reactive intermediate. researchgate.net

Alternatively, 3,4,5-trimethoxybenzoic acid anhydride (B1165640) can be formed and used as a precursor. biosynth.com Another approach involves the one-step synthesis of methyl 3,4,5-trimethoxybenzoate (B1228286) from gallic acid using dimethyl sulfate, which can then be further processed. google.comderpharmachemica.com

Amidation Reactions for Benzamide Core Formation

The crucial step in forming the benzamide core is the amidation reaction. This involves the reaction of the activated 3,4,5-trimethoxybenzoyl chloride with an amine source. For the synthesis of the parent this compound, aqueous ammonia (B1221849) is a common reagent. researchgate.net The reaction conditions are typically mild, often carried out at low temperatures (e.g., -5 to 0°C) to control reactivity and maximize yield. researchgate.net

For the synthesis of N-substituted analogues, a primary or secondary amine is used instead of ammonia. These reactions are generally performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. evitachem.comnih.govtandfonline.com Common solvents for these amidation reactions include dichloromethane, tetrahydrofuran (B95107) (THF), and toluene. nih.govtandfonline.com

Coupling agents are also widely employed to facilitate the direct amidation of 3,4,5-trimethoxybenzoic acid without the need to first form the acyl chloride. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are effective for this purpose. mdpi.comnih.gov

A variety of amines can be used in these reactions to produce a diverse range of this compound analogues. For instance, reactions with 4-fluoroaniline, 3,4-difluoroaniline, and various substituted anilines have been reported. nih.gov

Advanced Synthetic Strategies for Novel this compound Derivatives

To explore new chemical space and develop compounds with enhanced or novel biological activities, more sophisticated synthetic strategies are employed. These methods allow for the introduction of complex functionalities and the creation of chiral derivatives.

Functional Group Modifications on the Benzamide Scaffold

Once the this compound core is established, further modifications can be made to its structure. The methoxy (B1213986) groups on the phenyl ring can undergo substitution reactions under specific conditions. The amide nitrogen can also be a site for further functionalization.

A notable example of post-synthesis modification is the Hofmann rearrangement of this compound to produce 3,4,5-trimethoxyaniline. researchgate.netsciencemadness.org This reaction, which can be carried out using reagents like sodium hypochlorite (B82951) (household bleach), provides a pathway to amino-substituted derivatives. sciencemadness.org

Diversification through Coupling Reactions

Coupling reactions are a powerful tool for creating complex this compound analogues. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity of the synthesized compounds.

For example, derivatives of this compound bearing aryl halides can undergo palladium-catalyzed coupling reactions with boronic acids (Suzuki coupling) to form biaryl structures. This approach has been used to synthesize a variety of analogues with extended aromatic systems.

Another strategy involves the synthesis of hybrid molecules by coupling the this compound moiety to other pharmacologically active scaffolds. For instance, coumarin-acrylamide hybrids bearing a this compound group have been synthesized and evaluated for their cytotoxic properties. rsc.org Similarly, acrylamide-PABA (para-aminobenzoic acid) analogues incorporating the this compound scaffold have been developed. nih.govrsc.org These syntheses often involve multi-step sequences, starting from precursors that are later coupled to the 3,4,5-trimethoxybenzoyl group. nih.govrsc.org

The synthesis of complex derivatives, such as those containing a benzothiazole (B30560) or carbazole (B46965) moiety, also relies on coupling strategies. evitachem.com For example, N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide is synthesized by reacting the benzothiazole intermediate with 3,4,5-trimethoxybenzoic acid using a coupling agent like EDC. evitachem.com

Stereoselective Synthesis of Chiral this compound Derivatives

The development of chiral this compound derivatives is of great interest, as stereochemistry often plays a crucial role in biological activity. Stereoselective synthetic methods aim to produce a single enantiomer or diastereomer of a chiral compound.

While specific examples focusing solely on the stereoselective synthesis of chiral this compound derivatives are not extensively detailed in the provided context, the principles of asymmetric synthesis can be applied. This can involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, the synthesis of chiral analogues could start from a chiral amine which is then coupled with 3,4,5-trimethoxybenzoyl chloride.

General methodologies for stereoselective synthesis, such as the magnesium-mediated intramolecular reductive coupling to create C2-symmetric adipic acid derivatives, highlight the types of advanced strategies that can be adapted for the synthesis of chiral compounds. rsc.org The synthesis of diterpene-type aminotriol derivatives from stevioside (B1681144) in a stereoselective manner also provides a template for how complex, chiral natural products can be functionalized with moieties like this compound. mdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogs is an area of growing interest, driven by the need for more sustainable and environmentally benign chemical processes. These principles focus on reducing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources.

Solvent-Free and Alternative Solvent Systems

A significant focus of green synthetic strategies is the reduction or elimination of volatile organic solvents (VOCs), which are often hazardous and contribute to environmental pollution.

Solvent-Free Synthesis: Several methods have been developed for the synthesis of benzamides, including this compound, under solvent-free conditions. One approach involves the direct reaction of a benzoic acid and an amine using thionyl chloride at room temperature. researchgate.net This method is noted for being economical and environmentally friendly. researchgate.net Another solvent-free technique for amide synthesis utilizes the reaction of a carboxylic acid and urea (B33335) in the presence of boric acid as a catalyst. researchgate.net This procedure involves simple trituration of the reactants followed by direct heating, offering a rapid and efficient route to various amides. researchgate.net The use of methoxysilanes as coupling agents also enables a solvent-free procedure for amide bond formation without the need for excluding air and moisture. rsc.orgnih.gov

Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The development of water-compatible catalysts is crucial for conducting organic reactions in aqueous environments. For instance, a magnetic nanocatalyst functionalized with gallic acid has been shown to be effective for the synthesis of acridine-1,8-diones in water. rsc.org While not a direct synthesis of this compound, this demonstrates the potential for developing similar water-based catalytic systems for its production.

Bio-based Solvents: The use of solvents derived from renewable resources is another tenet of green chemistry. 2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent, has been employed in the synthesis of 3,4,5-trimethoxybenzoyl chloride, a precursor to the amide.

Catalytic Approaches

Catalysis is a cornerstone of green chemistry, offering pathways with higher efficiency, selectivity, and reduced waste compared to stoichiometric reactions.

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions. A notable example is the use of an amide bond synthetase from Streptoalloteichus hindustanus (ShABS) for the enantioselective synthesis of amides. acs.org This enzyme has been shown to catalyze the coupling of 3,4,5-trimethoxybenzoic acid with an amine, achieving a 46% conversion in one hour. acs.org Biocatalytic methods offer the potential for high selectivity and can reduce the need for protecting groups and harsh reagents. acs.orgfrontiersin.org

Heterogeneous Catalysis: The use of solid, recyclable catalysts simplifies product purification and reduces waste. A magnetic nanocatalyst (Fe3O4@SiO2) functionalized with gallic acid has been developed for the synthesis of acridine-1,8-diones. rsc.org This catalyst is water-compatible and can be easily separated and reused multiple times without significant loss of activity. rsc.org

Organocatalysis: The use of small organic molecules as catalysts is another green approach. Boric acid has been used as a simple and readily available catalyst for the solvent-free amidation of carboxylic acids with urea. researchgate.net

Mechanochemistry

Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is a powerful green chemistry tool that often proceeds in the absence of bulk solvents.

Solvent-Free Amidation: Ball milling has been successfully applied to the synthesis of benzimidazoles from benzoic acid and o-phenylenediamine (B120857) under solvent-free conditions. mdpi.com This technique has also been used for the efficient synthesis of primary amides from various esters using calcium nitride and ethanol. ucm.es Another mechanochemical method for amide synthesis involves the in situ activation of carboxylic acids with 2,4,6-trichloro-1,3,5-triazine and a catalytic amount of triphenylphosphine. rsc.org These methods can significantly reduce reaction times and eliminate the need for hazardous solvents. ucm.esrsc.org

Renewable Feedstocks

The synthesis of this compound and its precursors from renewable resources is a key aspect of a sustainable chemical industry.

Gallic Acid as a Precursor: Gallic acid, a natural phenolic compound, is a renewable starting material for the synthesis of 3,4,5-trimethoxybenzoic acid and its derivatives. scispace.comresearchgate.netnih.gov A green method for the methylation of gallic acid to produce 3,4,5-trimethoxybenzoic acid utilizes dimethyl carbonate as a green methylating reagent, replacing the highly toxic dimethyl sulfate. google.com This process, conducted in N,N-dimethylformamide with potassium carbonate as a catalyst, achieves high yields and purity. google.com

Data on Green Synthetic Methods

The following table summarizes various green synthetic approaches for the formation of amides, including those relevant to this compound.

| Method | Starting Materials | Catalyst/Reagent | Solvent | Conditions | Yield/Conversion | Reference |

| Solvent-Free Amidation | Benzoic acid, Amine | Thionyl chloride | Solvent-free | Room temperature, 2-4 h | Good yields | researchgate.net |

| Solvent-Free Amidation | Carboxylic acid, Urea | Boric acid | Solvent-free | Trituration, heating | Good yields | researchgate.net |

| Mechanochemical Amidation | Ester, Calcium nitride | Indium(III) chloride | Ethanol (minimal) | Ball milling, 30 Hz, 90 min | 61-91% | ucm.es |

| Biocatalytic Amidation | 3,4,5-Trimethoxybenzoic acid, Amine | Amide bond synthetase (ShABS) | Buffer | 2 mg/mL enzyme, 48 h | 46% conversion (1h) | acs.org |

| Green Methylation of Gallic Acid | Gallic acid, Dimethyl carbonate | Potassium carbonate | N,N-Dimethylformamide | 110-120 °C, 8-10 h | >95% | google.com |

| Solvent-Free Amidation | Carboxylic acid, Amine | Methoxysilanes | Solvent-free | 80-120 °C, 3 h | Good to excellent yields | rsc.orgnih.gov |

Biological and Pharmacological Investigations of 3,4,5 Trimethoxybenzamide Derivatives

Anticancer and Antiproliferative Activities of 3,4,5-Trimethoxybenzamide Analogues

The quest for novel and effective anticancer agents has led to the extensive investigation of this compound derivatives. These compounds have demonstrated promising activity against various cancer cell lines through multiple mechanisms of action.

Inhibition of Tubulin Polymerization by this compound Derivatives

A primary mechanism by which many this compound derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. nih.govresearchgate.net Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, and their disruption can lead to cell cycle arrest and apoptosis. nih.gov

Several studies have highlighted the potent tubulin polymerization inhibitory activity of various this compound analogues. For instance, a series of pyrrolizine derivatives bearing a 3,4,5-trimethoxyphenyl moiety were synthesized and evaluated for their cytotoxic activity. nih.gov Among them, compounds 16a , 16b , and 16d exhibited weak to moderate inhibition of tubulin polymerization. nih.gov Similarly, a novel series of hybrid molecules containing a Schiff base and a this compound moiety were synthesized, with the p-vanillin Schiff base 4g showing good β-tubulin polymerization inhibition activity. mdpi.com

Researchers have also developed 1,4-dimethylcarbazole derivatives containing a 3,4,5-trimethoxybenzamido-ureido group. Two of these derivatives, 5g and 6g , displayed potent antiproliferative activity, which was associated with the inhibition of tubulin polymerization. researchgate.net Furthermore, acrylamide (B121943)–PABA analogs have been constructed, and analog 4j was found to have strong cytotoxic action via inhibition of β-tubulin polymerization. nih.gov The design of these molecules often draws inspiration from known tubulin inhibitors like Combretastatin (B1194345) A-4 (CA-4), which also contains a trimethoxyphenyl ring. nih.govnih.gov

| Compound ID | Chemical Class | Key Findings |

| 16a, 16b, 16d | Pyrrolizine-benzamide derivatives | Weak to moderate inhibition of tubulin polymerization. nih.govresearchgate.net |

| 4g | Schiff base-trimethoxybenzamide hybrid | Good β-tubulin polymerization inhibition activity. |

| 5g, 6g | 1,4-dimethylcarbazole derivatives | Antiproliferative activity linked to tubulin polymerization inhibition. researchgate.net |

| 4j | Acrylamide–PABA analog | Strong cytotoxic action through β-tubulin polymerization inhibition. nih.gov |

| BNC105 | Benzofuran (B130515) derivative | Potent tubulin polymerization inhibitor. acs.org |

Modulation of Cellular Signaling Pathways (e.g., Hedgehog Pathway Antagonism)

Beyond tubulin inhibition, this compound derivatives have been shown to modulate critical cellular signaling pathways implicated in cancer development and progression. The Hedgehog (Hh) signaling pathway, a key regulator of cell differentiation and proliferation, is one such target. nih.gov Aberrant activation of the Hh pathway is linked to various cancers. nih.gov

Certain this compound derivatives have been identified as antagonists of the Smoothened (Smo) receptor, a key component of the Hh pathway. drugbank.com For example, N-(1-benzothiophen-5-yl)-3,4,5-trimethoxybenzamide has been identified as a Smoothened (Smo) antagonist, inhibiting Hedgehog signaling with a potency comparable to cyclopamine. Another derivative, MRT-10, which features an acylurea linkage, also demonstrated inhibitory activity in Hedgehog assays. The development of such antagonists holds significant promise for targeted cancer therapy. nih.gov

Induction of Cell Cycle Arrest (e.g., G2/M Phase)

A common outcome of disrupting tubulin dynamics or modulating signaling pathways is the arrest of the cell cycle, preventing cancer cells from completing mitosis and proliferating. Many this compound derivatives have been shown to induce cell cycle arrest, predominantly at the G2/M phase. nih.govnih.gov

For example, two triazinone-linked CA-4 analogues, compounds 6 and 12 , were found to cause cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells. nih.gov Treatment with these compounds led to a significant increase in the percentage of cells in the G2/M phase compared to untreated control cells. nih.gov Similarly, an acrylamide–PABA hybrid, compound 4j , was shown to promote cell cycle arrest at the G2/M phase in MCF-7 cells. rsc.org Pyrrolizine derivatives 16a , 16b , and 16d also induced G2/M cell cycle arrest in MCF-7 cells. nih.gov The p-vanillin Schiff base 4g was also found to block the cell cycle at the G2/M phase in MCF-7 cells. mdpi.com

Apoptosis Induction Mechanisms by this compound Derivatives

Inducing apoptosis, or programmed cell death, is a key goal of cancer chemotherapy. Several this compound derivatives have demonstrated the ability to trigger apoptosis in cancer cells through various mechanisms.

One common mechanism involves the modulation of apoptosis-regulating proteins. For instance, treatment of MDA-MB-231 cells with compounds 6 and 12 led to an increase in the levels of the pro-apoptotic proteins p53 and Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov These compounds also activated caspases 3/7, key executioner caspases in the apoptotic cascade. nih.gov Similarly, the p-vanillin Schiff base 4g boosted the mRNA expression of p53 and Bax while lowering the expression of Bcl-2 in MCF-7 cells. mdpi.com Pyrrolizine derivatives 16a , 16b , and 16d were also found to induce early apoptosis in MCF-7 cells. nih.gov

Evaluation against Specific Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)

The anticancer potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. Among the most frequently studied are the breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). nih.govnih.govmdpi.com

Several studies have reported potent cytotoxic activity of these derivatives against these cell lines. For example, new hybrid molecules containing a Schiff base and this compound moieties showed good growth inhibition against MCF-7 cells. mdpi.com Specifically, the p-vanillin Schiff base 4g exhibited an IC₅₀ value of 2.28 µM against MCF-7 cells. mdpi.com Triazinone-linked CA-4 analogues 6 and 12 displayed potent cytotoxic activity against MDA-MB-231 cells with IC₅₀ values of 1.36 µM and 1.71 µM, respectively. nih.gov Pyrrolizine derivatives 16a , 16b , and 16d showed high cytotoxicity against three cancer cell lines and also inhibited the growth of the multidrug-resistant MCF-7/ADR cell line. nih.gov

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| 4g | MCF-7 | 2.28 mdpi.com |

| 6 | MDA-MB-231 | 1.36 nih.gov |

| 12 | MDA-MB-231 | 1.71 nih.gov |

| 16a | MCF-7/ADR | 0.52 - 6.26 nih.gov |

| 16b | MCF-7/ADR | 0.52 - 6.26 nih.gov |

| 16d | MCF-7/ADR | 0.52 - 6.26 nih.gov |

| 4j | MCF-7 | 1.83 nih.gov |

Neuropharmacological Applications of this compound Derivatives

In addition to their anticancer properties, some this compound derivatives have been explored for their potential in treating neurological and psychiatric disorders. The structural similarity of the 3,4,5-trimethoxybenzoyl group to certain neurotransmitters and neuromodulators has prompted investigations into their neuropharmacological effects.

One area of interest is the development of memory enhancers. A series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives were synthesized and evaluated for their potential as cognitive enhancers. researchgate.net These compounds exhibited acetylcholinesterase (AChE) inhibitory activity, with IC₅₀ values in the low micromolar range. researchgate.net AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine (B1216132), and its inhibition is a therapeutic strategy for Alzheimer's disease. researchgate.net Compound 10a from this series showed significant memory retention in in vivo models and a high percentage of AChE inhibition in vitro. researchgate.net

Furthermore, the parent compound, trimethobenzamide (B196071), is an antiemetic drug that acts on the chemoreceptor trigger zone in the central nervous system. drugbank.com While its primary use is for nausea and vomiting, its central action highlights the potential for this chemical scaffold to interact with CNS targets. drugbank.com

Acetylcholinesterase Inhibitory Activity for Cognitive Enhancement

The enzyme acetylcholinesterase (AChE) plays a crucial role in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the management of cognitive decline, such as that seen in Alzheimer's disease. semanticscholar.org A series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been synthesized and evaluated for their potential as memory enhancers through AChE inhibition. researchgate.net

These compounds were found to exhibit AChE inhibitory activity with IC50 values in the low micromolar range (4.0–16.5 μM). researchgate.net In vivo studies showed that most of these derivatives produced a dose-dependent increase in memory retention. researchgate.net Notably, one compound demonstrated a significant percent retention of 84.73 ± 4.51 at a dose of 3 mg/kg, which was superior to the reference drug piracetam (B1677957) (46.88 ± 5.42). researchgate.net This same compound also achieved a maximal inhibition of 97% at a concentration of 50 μM in vitro. researchgate.net

Molecular modeling studies have provided insights into the interaction of these derivatives with the AChE enzyme. researchgate.net The docking scores and predicted binding free energies of the synthesized compounds were found to be better than that of the co-crystallized ligand. researchgate.net These derivatives established hydrophobic interactions with key residues in the catalytic triad (B1167595) (HIS447), the catalytic anionic site (TRP86, TYR337, PHE338), and the peripheral anionic site (TYR72, TYR124, TRP286, and TYR341) of the enzyme. researchgate.net

Further research into new benzamide (B126) derivatives has also shown promise. For instance, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was identified as a potent AChE inhibitor with an IC50 of 0.056 µM, comparable to the drug donepezil (B133215) (IC50 = 0.046 µM). mdpi.com

Table 1: Acetylcholinesterase Inhibitory Activity of Selected this compound Derivatives

| Compound | IC50 (µM) | In Vivo Memory Retention |

| Derivative 1 | 4.0 | Dose-dependent increase |

| Derivative 2 | 16.5 | Dose-dependent increase |

| Compound 10a | Not specified | 84.73 ± 4.51 (% retention at 3 mg/kg) |

| Piracetam (Reference) | Not applicable | 46.88 ± 5.42 (% retention) |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | 0.056 | Not specified |

| Donepezil (Reference) | 0.046 | Not specified |

Data sourced from multiple studies. researchgate.netmdpi.com

Central Nervous System Depressant Effects of Substituted 3,4,5-Trimethoxybenzamides

The 3,4,5-trimethoxybenzene moiety is a key structural component of reserpine (B192253), a compound known for its pharmacological effects on the central nervous system (CNS). ijpp.com This has led to the synthesis and investigation of numerous this compound derivatives for their potential CNS depressant properties. ijpp.com CNS depressants work by increasing the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which slows down brain activity and can induce feelings of relaxation and drowsiness. addictioncenter.com

Pharmacological studies on various N-substituted-3,4,5-trimethoxybenzamides have demonstrated marked CNS depressant effects. ijpp.com Structure-activity relationship studies have been conducted to understand the influence of different substituents on this activity. ijpp.com For example, N-acetyl-3,4,5-trimethoxybenzamide showed promising effects, which prompted the synthesis of a larger number of substituted amides. ijpp.com

It has been observed that the arrangement of the methoxy (B1213986) groups on the benzene (B151609) ring is crucial for the CNS depressant activity. Asymmetric substitution, as seen in asarone (B600218) (2,4,5-trimethoxy-1-propenylbenzene), appears to enhance CNS depressant activity compared to the vicinal substitution found in the 3,4,5-trimethoxybenzamides. ijpp.com Trimethobenzamide itself is known to interact with other CNS depressants, potentially increasing their effects. drugbank.com

Antiemetic Potency of Trimethobenzamide and Related Benzamides

Trimethobenzamide is an antiemetic agent used to prevent nausea and vomiting. ncats.ionih.gov Its mechanism of action is believed to involve the chemoreceptor trigger zone (CTZ) in the medulla oblongata. drugbank.comnih.gov It acts as a dopamine (B1211576) D2 receptor antagonist, which suppresses emetic signals. ncats.ioamegroups.org

Trimethobenzamide is considered a potent antiemetic that does not significantly affect serotonergic, dopaminergic, or histaminergic systems, which may result in a lower likelihood of certain side effects. ncats.io In animal studies, pretreatment with trimethobenzamide hydrochloride was shown to inhibit the emetic response to apomorphine. drugbank.comnih.gov

The onset of antiemetic action for trimethobenzamide is typically 10 to 40 minutes after oral administration and 15 to 35 minutes after intramuscular injection, with a duration of action of 3 to 4 hours. ncats.ioamegroups.org Other substituted benzamides, such as metoclopramide, also exhibit antiemetic properties through D2 antagonism. slideshare.net

Anti-inflammatory and Immunomodulatory Effects of this compound Analogues

The 3,4,5-trimethoxybenzoyl moiety has been incorporated into various molecular structures to explore their anti-inflammatory and immunomodulatory potential. Inflammation is a complex biological response, and its modulation is a key therapeutic strategy for many diseases. nih.gov

Derivatives of 3,4,5-trimethoxybenzoic acid have been investigated for their ability to modulate the immune response. For instance, certain antibiotics with immunomodulatory effects have been used in dermatology. nih.gov Flavonoids, another class of compounds, have also demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like IL-1β, IL-6, IL-8, and TNF-α. mdpi.com

Corticosteroids and vitamin D analogs are well-established treatments for inflammatory skin conditions like psoriasis, exerting their effects through immunosuppression and modulation of keratinocyte proliferation. d-nb.info Combination therapies with these agents have shown additive effects in inhibiting the release of pro-inflammatory cytokines from dendritic cells and Th17 cells. d-nb.info While direct studies on the anti-inflammatory and immunomodulatory effects of simple this compound analogues are not extensively detailed in the provided context, the broader field suggests that this chemical scaffold can be a valuable component in the design of new anti-inflammatory agents.

Antimicrobial and Antiviral Potential of this compound Derivatives

The 3,4,5-trimethoxyphenyl ring has been incorporated into various heterocyclic structures, such as azetidinones, to create novel compounds with potential antibacterial activity. derpharmachemica.com In one study, a series of substituted N-(3-(4-chlorophenoxy)-2-oxo-4-heteroaryl aryl azetidin-1-yl)-3,4,5-trimethoxybenzamides were synthesized and evaluated for their antibacterial properties. derpharmachemica.com

Another study focused on the synthesis of N-(1-benzothiophen-5-yl)-3,4,5-trimethoxybenzamide and highlighted its potential biological activities, including inhibitory effects on certain enzymes. Additionally, N-(3,4,5-trimethoxybenzoyl)cephalexin demonstrated a broad spectrum of antibacterial activity against standard strains of Staphylococcus aureus. mdpi.com The antimicrobial properties of benzothiazole (B30560) derivatives containing the this compound moiety have also been noted.

Table 2: Antibacterial Activity of Selected this compound Derivatives

| Compound Class | Target Organism | Activity |

| Azetidinone derivatives | Various bacteria | Antibacterial activity observed |

| N-(1-benzothiophen-5-yl)-3,4,5-trimethoxybenzamide | Not specified | Potential inhibitory activity |

| N-(3,4,5-trimethoxybenzoyl)cephalexin | Staphylococcus aureus | Broad-spectrum activity |

| Benzothiazole derivatives | Various bacteria | Antimicrobial properties noted |

Data sourced from multiple studies. derpharmachemica.commdpi.com

The development of new antiviral agents is crucial due to the emergence of drug-resistant viral strains. rsc.org The this compound scaffold has been explored in the design of compounds with potential antiviral activity, including against the human immunodeficiency virus (HIV).

In one study, novel pyrazole (B372694) derivatives synthesized from 3-benzoylbenzofurans, which can be considered structural analogues, were evaluated for their anti-HIV activity. rsc.org Some of these compounds were identified as potent inhibitors in pseudovirus assays. rsc.org Mechanistic studies revealed that some of these derivatives acted as non-nucleotide reverse transcriptase inhibitors, while others inhibited HIV entry. rsc.org One of the pyrazole derivatives was found to be the most active inhibitor of HIV-1 protease with an IC50 value of 31.59 ± 3.83 μM. rsc.org

Another research effort focused on linking AZT (an anti-HIV drug) with betulinic acid derivatives, which are structurally distinct but highlight the strategy of creating conjugates to enhance antiviral activity. unc.edu This approach of conjugating known active molecules could potentially be applied to this compound derivatives to develop new anti-HIV agents.

Other Emerging Biological Activities of this compound Structures

Beyond their established roles, derivatives of this compound are being explored for a range of other potential therapeutic applications. These investigations are driven by the structural similarities of the trimethoxybenzoyl moiety to naturally occurring and synthetic compounds with known pharmacological effects.

Recent research has indicated that certain derivatives of this compound exhibit notable analgesic properties. The structural characteristics of these compounds may allow them to interact with specific receptors involved in pain modulation.

One area of investigation has focused on N-(2-aminocycloaliphatic)benzamides. A patent for analgesic N-(2-aminocycloaliphatic)benzamides describes a series of compounds, including N-methyl-N-[2-(N',N'-dimethylamino)cyclohexyl]-3,4,5-trimethoxybenzamide, which have been found to possess potent analgesic activity. google.com These compounds are proposed for use in alleviating pain in warm-blooded animals. google.com The research builds on earlier work by N. J. Harper and colleagues, who synthesized and tested related amide compounds for their biological activities. google.com

Further studies have explored the analgesic potential of other substituted benzimidazole (B57391) derivatives, some of which incorporate the 3,4,5-trimethoxyphenyl group. rjpbcs.com For instance, a series of 2-substituted 3-acetic acid benzimidazole derivatives were synthesized and evaluated for their analgesic and anti-inflammatory activities using the acetic acid-induced writhing method in mice. rjpbcs.com Among the synthesized compounds, the derivative with a 3,4,5-trimethoxyphenyl substituent at the 2-position was included in the study, which demonstrated that several compounds in the series exhibited significant analgesic activity. rjpbcs.com

Additionally, N-methyl-3,4,5-trimethoxybenzylamine and its derivatives are being explored for their therapeutic effects in treating neurological disorders, including their potential as analgesics. Studies have suggested that these compounds may offer pain relief, indicating their potential for development in pain management therapies.

| Compound | Analgesic Test Model | Key Findings | Reference |

|---|---|---|---|

| N-methyl-N-[2-(N',N'-dimethylamino)cyclohexyl]-3,4,5-trimethoxybenzamide | Not specified in abstract | Reported to have potent analgesic activity. | google.com |

| 2-(3,4,5-trimethoxyphenyl)-benzimidazole derivative | Acetic acid-induced writhing test in mice | Part of a series of compounds showing significant analgesic activity. | rjpbcs.com |

| N-Methyl-3,4,5-trimethoxybenzylamine derivatives | Neuropathic pain models | Indicated significant pain relief. |

The 3,4,5-trimethoxybenzoyl moiety is a key structural component of the alkaloid reserpine, which is known for its antihypertensive and historical antipsychotic effects. This has prompted investigations into simpler this compound derivatives as potential analogues of reserpine, aiming to replicate its pharmacological actions with potentially fewer side effects. The primary screening methods for reserpine-like activity include the potentiation of barbiturate-induced hypnosis in mice and the depletion of 5-hydroxytryptamine (serotonin) in the rat brain.

In one study, a series of tryptamine (B22526) derivatives were synthesized, including N-(3-indolylethyl)-3,4,5-trimethoxybenzamide . When tested for its ability to potentiate barbiturate (B1230296) hypnosis in mice, this compound was found to be about one-eighth as active as reserpine. This indicates that it possesses some of the central depressant effects characteristic of reserpine.

A subsequent investigation focused on derivatives of 3,4,5-trimethoxybenzoic acid. google.com Among the seven derivatives prepared and tested, 3,4,5-trimethoxybenzanilide was the only one to exhibit all three tested reserpine-like actions: potentiation of barbiturate hypnosis, depletion of brain 5-hydroxytryptamine, and a hypotensive effect on cat blood pressure. google.com However, its activity was found to be approximately eight times less than that of reserpine. google.com Another compound from this series, N-(3,4-dimethoxyphenethyl)-3,4,5-trimethoxybenzamide , was also about eight times less active than reserpine in the barbiturate hypnosis potentiation and 5-hydroxytryptamine depletion tests, but it interestingly caused an increase in blood pressure. google.com

These studies highlight that while simple amides of 3,4,5-trimethoxybenzoic acid can mimic some of the pharmacological effects of reserpine, they are generally less potent. The nature of the substituent on the amide nitrogen plays a crucial role in determining the specific spectrum and potency of the biological activity.

| Compound | Pharmacological Test | Relative Activity to Reserpine | Reference |

|---|---|---|---|

| N-(3-indolylethyl)-3,4,5-trimethoxybenzamide | Potentiation of barbiturate hypnosis | ~1/8th the activity | |

| 3,4,5-trimethoxybenzanilide | Potentiation of barbiturate hypnosis, 5-HT depletion, hypotensive action | ~1/8th the activity | google.com |

| N-(3,4-dimethoxyphenethyl)-3,4,5-trimethoxybenzamide | Potentiation of barbiturate hypnosis, 5-HT depletion | ~1/8th the activity (but raises blood pressure) | google.com |

Mechanistic Elucidation of Action for 3,4,5 Trimethoxybenzamide Derivatives

Identification of Molecular Targets for 3,4,5-Trimethoxybenzamide Analogues

Derivatives of this compound are recognized for their ability to interact with multiple biological targets, a characteristic that contributes to their diverse pharmacological profiles, particularly in oncology and neurobiology.

A primary and extensively studied molecular target is β-tubulin . The 3,4,5-trimethoxyphenyl (TMP) group is a privileged moiety that binds to the colchicine (B1669291) site on β-tubulin, thereby inhibiting tubulin polymerization into microtubules. nih.govmdpi.comresearchgate.netrsc.org This disruption of microtubule dynamics is a cornerstone of the anticancer activity of many TMP-containing compounds, including combretastatin (B1194345) A-4 (CA-4) analogues. nih.gov The mechanism involves the suppression of microtubule formation, which is essential for cell division, intracellular transport, and maintenance of cell structure. nih.gov

Beyond tubulin, these analogues have been identified as inhibitors of various oncogenic kinases . For instance, certain pyrrolizine derivatives bearing the this compound moiety have demonstrated inhibitory activity against multiple kinases, including Cyclin-Dependent Kinase 2 (CDK-2) and Epidermal Growth Factor Receptor (EGFR). nih.gov This multi-target kinase inhibition suggests a broader mechanism for their cytotoxic effects against cancer cells. nih.govresearchgate.net

In the context of neurodegenerative diseases, acetylcholinesterase (AChE) has been identified as a significant molecular target. A series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been synthesized and shown to be effective AChE inhibitors, which is a key strategy in managing Alzheimer's disease. nih.govresearchgate.net The interaction with both the catalytic and peripheral anionic sites of AChE has been suggested by molecular modeling. nih.gov Other studies have also pointed to cholinesterases as targets for these compounds.

Furthermore, research has implicated other proteins in the mechanism of action of these derivatives. One analogue, N-(1-benzothiophen-5-yl)-3,4,5-trimethoxybenzamide, is suggested to interact with the Amyloid beta A4 protein , which is central to the pathology of Alzheimer's disease. Another derivative, 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG), was shown to bind to human dihydrofolate reductase (DHFR) , an enzyme critical for the synthesis of nucleotides and amino acids. nih.govnih.gov

This multi-targeting capability, spanning from structural proteins like tubulin to critical enzymes like kinases and AChE, underscores the therapeutic potential of the this compound scaffold.

Enzyme Kinetics and Inhibition Studies of this compound Derivatives

Enzyme inhibition studies provide quantitative measures of the potency and mechanism by which this compound derivatives interact with their molecular targets. These studies are fundamental to understanding their structure-activity relationships and therapeutic potential.

Tubulin Polymerization Inhibition: Many this compound analogues have been evaluated for their ability to inhibit the polymerization of tubulin, a key mechanism for their anticancer effects. For example, a quinoline-4-methoxycinnamide hybrid containing the trimethoxybenzamide moiety inhibited tubulin polymerization by 82.01%. rsc.org Another study on coumarin-acrylamide hybrids identified a derivative that inhibited β-tubulin polymerization by 84.34%. rsc.org The inhibitory concentration (IC50) values for tubulin polymerization are often in the low micromolar range, with one study reporting an IC50 of 2.3 µM for a 1,2,4-triazole (B32235) derivative. mdpi.com These findings confirm that these compounds act as potent antimitotic agents by directly interfering with microtubule formation. nih.govresearchgate.net

Acetylcholinesterase (AChE) Inhibition: In the realm of neurotherapeutics, derivatives have been characterized as potent AChE inhibitors. A series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives displayed IC50 values for AChE inhibition in the low micromolar range (4.0–16.5 µM). nih.govresearchgate.net Kinetic studies revealed that some of these compounds act as non-competitive inhibitors of AChE. nih.govresearchgate.net For one specific benzoic acid-based nitrone derivative, the inhibition constant (Ki) against AChE was determined to be 5.2 µM. researchgate.net Another study on hydroxybenzoic acid derivatives reported a Ki value of 6.6 μM for AChE inhibition. nih.gov These kinetic parameters are crucial for designing selective and effective agents for Alzheimer's disease.

Kinase Inhibition: While specific kinetic data like Ki values are less commonly reported in initial screenings, kinase profiling has revealed that certain pyrrolizine-based trimethoxybenzamide derivatives inhibit multiple oncogenic kinases, contributing to their cytotoxicity. nih.govresearchgate.net

Other Enzyme Inhibition: The inhibitory activities against other enzymes have also been explored. For instance, a derivative was found to be a competitive inhibitor of xanthine (B1682287) oxidase with a Ki of 170 µM. herbmedpharmacol.com Additionally, certain benzamide (B126) derivatives have been investigated as inhibitors of β-secretase (BACE1), another key enzyme in Alzheimer's disease pathology, with one compound showing an IC50 value of 9.01 µM. mdpi.comnih.gov

The table below summarizes key inhibition data for various this compound derivatives.

| Derivative Class/Compound | Target Enzyme/Process | Inhibition Metric | Value (µM) | Reference |

| Pyrrolizine-benzamide analogue | Tubulin Polymerization | % Inhibition | Weak to Moderate | nih.gov |

| Quinoline-cinnamide hybrid (6e) | Tubulin Polymerization | % Inhibition | 82.01% | rsc.org |

| Coumarin-acrylamide hybrid (6e) | β-Tubulin Polymerization | % Inhibition | 84.34% | rsc.org |

| Diaryl-β-lactam derivative | Tubulin Polymerization | IC50 | 2.3 | mdpi.com |

| N-(4-hydroxyphenyl) derivatives | Acetylcholinesterase (AChE) | IC50 | 4.0 - 16.5 | nih.gov |

| Benzoic acid-based nitrone (33) | Acetylcholinesterase (AChE) | IC50 | 8.3 | researchgate.net |

| Benzoic acid-based nitrone (33) | Acetylcholinesterase (AChE) | Ki | 5.2 | researchgate.net |

| Hydroxybenzoic acid derivative (18) | Acetylcholinesterase (AChE) | Ki | 6.6 | nih.gov |

| 3,4,5-Trihydroxycinnamic acid | Xanthine Oxidase | Ki | 170 | herbmedpharmacol.com |

| Benzamide derivative (JW8) | β-secretase (BACE1) | IC50 | 9.01 | mdpi.comnih.gov |

Receptor Binding Assays and Agonist/Antagonist Profiling

Beyond intracellular enzymes, derivatives of this compound also interact with membrane-bound receptors, modulating their function. Binding assays are essential to determine the affinity (Ki) and potency (IC50) of these compounds for various receptors and to classify them as agonists or antagonists.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): A notable analogue, 3,4,5-trimethoxybenzoic acid 8-(diethylamino)octyl ester (TMB-8), has been characterized as a potent non-competitive antagonist (NCA) of nicotinic acetylcholine receptors. nih.govnih.gov Studies on the Torpedo californica AChR showed that TMB-8 inhibited the binding of other NCAs with IC50 values of 3.1 µM (for the resting channel) and 2.4 µM (for the desensitized receptor). nih.gov This indicates that TMB-8 interacts with multiple conformational states of the nAChR channel.

5-Hydroxytryptamine3 (5-HT3) Receptors: The structural homology between nAChRs and 5-HT3 receptors prompted investigation into the effects of TMB-8 on the latter. TMB-8 was found to inhibit the binding of a radiolabeled antagonist to 5-HT3 receptors with a Ki value of 2.5 µM. nih.gov Functional assays on oocytes expressing human 5-HT3 receptors confirmed that TMB-8 acts as a competitive antagonist at this receptor, highlighting a different mechanism of action compared to its effect on nAChRs. nih.gov

Vasopressin (V1a) Receptors: Derivatives of the 3,4,5-trimethoxybenzoyl structure are also found in antagonists for the human vasopressin V1a receptor (V1aR), a target for various central and peripheral conditions. A triazolobenzodiazepine derivative showed high binding affinity for the human V1a receptor with a Ki of 0.9 nM, while showing negligible affinity for the related V1b, V2, and oxytocin (B344502) receptors, indicating high selectivity. biorxiv.org Functional assays confirmed its antagonist activity. uq.edu.au Another study using sulfydryl-reactive analogues of a nonpeptide antagonist also demonstrated high affinity for the V1a receptor, with Ki values in the nanomolar range (e.g., 6.3 nM). u-strasbg.fr

Other Receptors: Research into related phenethylamine (B48288) structures containing the 3,4,5-trimethoxy moiety has shown binding to various serotonin (B10506) receptors, such as 5-HT1A and 5-HT2A/2C, typically in the micromolar range. frontiersin.org While these are not benzamide derivatives, they illustrate the broader potential of the trimethoxyphenyl group to interact with G protein-coupled receptors.

The following table summarizes key receptor binding and functional data.

| Derivative/Analogue | Receptor Target | Binding/Functional Metric | Value | Profile | Reference |

| TMB-8 | Torpedo californica nAChR (resting) | IC50 | 3.1 µM | Non-competitive Antagonist | nih.gov |

| TMB-8 | Torpedo californica nAChR (desensitized) | IC50 | 2.4 µM | Non-competitive Antagonist | nih.gov |

| TMB-8 | Human 5-HT3 Receptor | Ki | 2.5 µM | Competitive Antagonist | nih.gov |

| Triazolobenzodiazepine derivative | Human Vasopressin V1a Receptor | Ki | 0.9 nM | Antagonist | biorxiv.org |

| Sulfydryl-reactive analogue (4) | Human Vasopressin V1a Receptor | Ki | 6.3 nM | Antagonist | u-strasbg.fr |

| Conopressin-T | Human Vasopressin V1a Receptor | Ki | 319 nM | Antagonist | uq.edu.au |

Cellular and Subcellular Localization Studies of this compound Compounds

Direct studies on the specific cellular and subcellular localization of this compound derivatives are not extensively documented. However, localization can be inferred from the known locations of their primary molecular targets.

The most prominent targets for the anticancer analogues of this compound are tubulin and various kinases. Tubulin is a major component of the cytoskeleton and is found predominantly in the cytoplasm . Therefore, to exert their anti-tubulin effects, these compounds must cross the cell membrane and accumulate in the cytoplasm to interfere with microtubule dynamics. nih.govresearchgate.net Similarly, target kinases like CDK-2 are located in both the nucleus and cytoplasm , and EGFR is a transmembrane protein, implying that the compounds must access these cellular compartments to exert their inhibitory effects. nih.gov

For derivatives targeting neuroreceptors, the localization is primarily at the cell membrane . Acetylcholinesterase is located on the outer surface of neuronal membranes and in the synaptic cleft, while vasopressin and serotonin receptors are transmembrane proteins. nih.govnih.govbiorxiv.org Therefore, these compounds act extracellularly or at the plasma membrane interface.

Some studies provide indirect evidence of localization. For example, the ability of certain benzamide derivatives to induce apoptosis via the mitochondrial pathway suggests they may interact with proteins in or on the mitochondrial membrane . nih.gov The observation that some derivatives can induce DNA damage points towards a potential nuclear localization or the activation of signaling pathways that culminate in the nucleus. researchgate.net Furthermore, the finding that a catechin (B1668976) analogue of trimethoxybenzoate down-regulates folate cycle gene expression implies an action that ultimately affects nuclear processes. nih.gov

Pathway Analysis and Gene Expression Profiling in Response to this compound Analogues

The interaction of this compound analogues with their molecular targets triggers a cascade of downstream cellular events, leading to distinct phenotypic outcomes such as cell cycle arrest and apoptosis. Pathway and gene expression analyses have been instrumental in mapping these responses.

Cell Cycle Arrest: A predominant effect of the anticancer derivatives is the induction of cell cycle arrest at the G2/M phase . nih.govnih.govnih.gov This is a direct consequence of tubulin polymerization inhibition, which disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during mitosis. Flow cytometry analysis has consistently shown an accumulation of cells in the G2/M phase following treatment with these compounds. mdpi.comnih.gov For example, one tetraamide derivative caused 39.09% of HepG2 cells to arrest in the G2/M phase, compared to 7.28% in control cells. nih.gov This blockade of cell cycle progression is a key component of their antiproliferative activity.

Apoptosis Induction: Following G2/M arrest, many this compound derivatives effectively induce apoptosis , or programmed cell death. nih.govnih.govnih.gov Mechanistic studies have revealed that this often occurs through the intrinsic (mitochondrial) pathway. Key events include:

Modulation of p53 and Bcl-2 family proteins: Several studies have shown that these compounds can upregulate the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. mdpi.comresearchgate.net This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability.

Caspase Activation: The change in mitochondrial permeability leads to the release of cytochrome c and the subsequent activation of the caspase cascade. Increased activity of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7) has been widely reported. rsc.orgnih.govnih.gov For instance, one compound was shown to boost the level of active caspase-9 by 5.81-fold compared to controls. rsc.org

Gene Expression Profiling: While large-scale gene expression profiling studies for these specific compounds are not abundant in the public domain, some studies have looked at the expression of specific genes. A catechin-derived analogue containing the 3,4,5-trimethoxybenzoyl moiety was found to down-regulate the expression of genes involved in the folate cycle in melanoma cells, which is consistent with its identified target, dihydrofolate reductase. nih.gov Studies on Schiff base hybrids have used qRT-PCR to confirm the upregulation of p53 and Bax mRNA expression and the downregulation of Bcl-2 mRNA, providing a genetic basis for the observed changes in protein levels. researchgate.net These findings illustrate that beyond direct protein inhibition, these compounds can significantly alter the transcriptional landscape of cancer cells to promote cell death. The collective evidence indicates that this compound derivatives engage multiple pathways, primarily converging on the disruption of cell division and the activation of apoptotic machinery, which accounts for their potent anticancer properties.

Structure Activity Relationship Sar Studies and Rational Molecular Design of 3,4,5 Trimethoxybenzamide

Systematic Variation of Substituents on the Benzamide (B126) Core

The benzamide core of 3,4,5-trimethoxybenzamide offers several positions for substitution, allowing for a detailed exploration of how different functional groups impact biological activity.

Substitutions on the Phenyl Ring: The substitution pattern on the phenyl ring of the benzamide core is a critical determinant of biological activity. For instance, in a series of N-(substituted aniline)benzamides, the presence of electron-withdrawing groups, such as a nitro group, on the aniline (B41778) ring was found to enhance P-glycoprotein (P-gp) inhibitory activity. Conversely, the introduction of additional methoxy (B1213986) or hydroxy groups can modulate antioxidant properties. acs.org For example, a trihydroxy-substituted derivative with an amino-protonated group showed improved radical scavenging activity compared to its neutral counterpart. acs.org

N-Substitutions on the Amide Group: The nature of the substituent on the amide nitrogen plays a significant role in defining the pharmacological profile of this compound derivatives. Studies have shown that variations in the amine function can lead to a range of central nervous system (CNS) depressant effects. nih.govijpp.com For example, N-acetyl-3,4,5-trimethoxybenzamide has shown promising CNS depressant effects. ijpp.com The introduction of bulky or heterocyclic moieties at this position has led to the discovery of compounds with potent anticancer and tubulin polymerization inhibitory activities. For example, linking the this compound to a pyrazole-thiazole hybrid structure has been shown to be a promising strategy for developing new anticancer agents. vulcanchem.com

Table 1: Impact of Substituents on the Biological Activity of this compound Derivatives

| Compound/Derivative | Substituent Variation | Observed Biological Activity | Reference |

| N-(substituted aniline)benzamides | Electron-withdrawing groups (e.g., nitro) on the aniline ring | Enhanced P-gp inhibition | |

| Trihydroxy-substituted aminoprotonated derivative | Additional hydroxy groups on the phenyl ring | Improved antioxidant activity | acs.org |

| N-acetyl-3,4,5-trimethoxybenzamide | Acetyl group on the amide nitrogen | CNS depressant effects | ijpp.com |

| Pyrazole-thiazole hybrids | Heterocyclic substitution on the amide nitrogen | Cytotoxicity via tubulin polymerization inhibition | vulcanchem.com |

| N-(6-hydroxyhexyl)-3,4,5-trimethoxybenzamide | Hydroxyhexyl chain on the amide nitrogen | Used in the synthesis of redox-active polymers | researchgate.net |

Influence of Methoxy Group Positions on Biological Activity

The three methoxy groups on the benzoyl moiety are a hallmark of this class of compounds and their specific positioning at the 3, 4, and 5 positions is often crucial for potent biological activity.

Studies comparing different trimethoxy substitution patterns have highlighted the importance of the 3,4,5-arrangement. For instance, in the context of CNS depressant activity, asarone (B600218) (2,4,5-trimethoxy-1-propenylbenzene) was found to be a more potent CNS depressant than its 3,4,5-trimethoxy isomer, suggesting that asymmetric substitution can enhance activity in this case. ijpp.com However, for many other biological targets, including tubulin, the 3,4,5-trimethoxy substitution pattern is considered a key structural element for high potency. researchgate.net This specific arrangement is known to enhance lipid solubility and membrane permeability. vulcanchem.com Demethylation of these groups often leads to a reduction in potency, as observed in P-gp inhibitors. The removal of a methoxy group at the 5-position of mescaline, a related trimethoxybenzene derivative, resulted in a 50% loss of its stimulant activity, further emphasizing the importance of the substitution pattern. ijpp.com

Impact of Amide Linker and Side Chain Modifications on Potency and Selectivity

The amide linker and the side chains attached to it are critical for the potency and selectivity of this compound derivatives.

Amide Linker Modifications: The amide bond itself can be modified to alter the compound's properties. For example, replacing the amide linker with a retro-amide or other isosteres has been explored. mdpi.com The rigidity of the linker can also be crucial; in some cases, rigid amide and thioamide linkers were found to be detrimental to biological activity. rsc.org In a study on agents active against various protozoan parasites, modification of the imide linker, such as N-methylation or conversion to a thioimide, was investigated to understand its importance for biological activity. nih.gov

Side Chain Modifications: The length, branching, and functional groups of the side chain attached to the amide nitrogen have a profound impact on biological activity. For example, in a series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, the introduction of an N,N-dialkylaminoethoxy/propoxy moiety led to potential memory-enhancing and acetylcholinesterase inhibitory activity. researchgate.net The elongation of a side chain in certain carbazole (B46965) derivatives resulted in a loss of antitumor activity. researchgate.net In another study, branched alkyl chains on the amide side chain enhanced antiparasitic activity, while aromatic hydroxy groups favored enzyme inhibition.

Table 2: Influence of Amide Linker and Side Chain Modifications

| Modification | Example Compound/Series | Effect on Potency/Selectivity | Reference |

| Retro-amide linker | Isosteric substitution of the amide linker | Explored for altering compound properties | mdpi.com |

| Rigid amide/thioamide linkers | - | Detrimental to biological activity in some cases | rsc.org |

| N,N-dialkylaminoethoxy/propoxy side chain | N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives | Memory-enhancing and acetylcholinesterase inhibitory activity | researchgate.net |

| Elongated side chain | Carbazole derivatives | Loss of antitumor activity | researchgate.net |

| Branched alkyl side chain | - | Enhanced antiparasitic activity |

Pharmacophore Development for this compound-Based Active Compounds

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. For this compound-based compounds, several key pharmacophoric features have been identified.

The 3,4,5-trimethoxybenzoyl moiety is a common and critical pharmacophore for a range of biological activities, including tubulin polymerization inhibition and anticancer effects. nih.gov A 2D pharmacophore model for tubulin polymerization inhibitors derived from combretastatin (B1194345) A-4 and other related compounds highlights the 3,4,5-trimethoxyphenyl moiety as a key feature. nih.gov For ATP-competitive inhibitors of the EGFR protein tyrosine kinase, a pharmacophore model suggested that a salicylic (B10762653) acid function could replace a pyrimidine (B1678525) ring, and salicylanilides were designed based on this model. acs.org Computational studies, including molecular docking and molecular dynamics simulations, have further refined these pharmacophore models by identifying key interactions, such as hydrogen bonding and hydrophobic interactions, with their biological targets. researchgate.net

Design of Prodrugs and Targeted Delivery Systems for this compound Derivatives

Prodrug design is a strategy used to overcome undesirable properties of a drug, such as poor solubility, limited bioavailability, or lack of site specificity. nih.gov This approach involves chemically modifying the active drug to create an inactive or less active derivative that is converted to the active form in the body. nih.govmdpi.com

For this compound derivatives, prodrug strategies can be employed to enhance their therapeutic potential. nih.gov Targeted prodrug design aims to deliver the drug specifically to the site of action, thereby increasing efficacy and reducing systemic toxicity. nih.govopenmedicinalchemistryjournal.com This can be achieved by attaching the drug to a carrier that is recognized by a specific enzyme or transporter at the target site. clinmedjournals.org For example, in cancer therapy, prodrugs can be designed to be activated by enzymes that are overexpressed in tumor cells. clinmedjournals.org While specific examples of prodrugs for this compound itself are not detailed in the provided results, the principles of prodrug design are broadly applicable to this class of compounds to improve their drug delivery properties. nih.govopenmedicinalchemistryjournal.comclinmedjournals.org For instance, a water-soluble prodrug of a combretastatin A-4 analogue, which contains a trimethoxyphenyl moiety, was developed to improve its pharmacokinetic profile. nih.gov

Computational Chemistry and in Silico Approaches in 3,4,5 Trimethoxybenzamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3,4,5-trimethoxybenzamide research, docking simulations have been instrumental in elucidating how its derivatives interact with various biological targets at the molecular level.

Research has shown that derivatives of this compound can be designed as potential inhibitors for enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in Alzheimer's disease. mdpi.com Docking studies of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives revealed their binding modes within the AChE active site. These compounds were found to establish hydrophobic interactions with key residues of the catalytic anionic site (CAS) and peripheral anionic site (PAS). tandfonline.comtandfonline.com Specifically, interactions with residues such as TRP86, TYR337, PHE338 at the CAS, and TYR72, TYR124, TRP286 at the PAS were noted. tandfonline.comtandfonline.com

In the field of oncology, molecular docking has been used to study the interaction of this compound analogues with targets like tubulin and various kinases. nih.gov For instance, novel pyrrolizine derivatives bearing the 3,4,5-trimethoxyphenyl moiety were docked into the active sites of tubulin, cyclin-dependent kinase 2 (CDK-2), and epidermal growth factor receptor (EGFR). nih.gov The simulations revealed high binding affinities, suggesting their potential as multi-target cytotoxic agents. nih.gov Similarly, acrylamide (B121943) derivatives incorporating the this compound scaffold were docked into the colchicine (B1669291) binding site of tubulin (PDB: 1SA0). mdpi.com These studies identified specific hydrogen bonds with amino acids like Thr340 and Phe296, as well as hydrophobic interactions, which help to explain their tubulin polymerization inhibitory activity. mdpi.com

The binding interactions for several derivatives are summarized below:

| Derivative Class | Target Protein | Key Interacting Residues | Interaction Type |

| N-(4-hydroxyphenyl) derivatives | Acetylcholinesterase (AChE) | HIS447, TRP86, TYR337, PHE338, TYR72, TYR124, TRP286, TYR341 | Hydrophobic, Polar |

| Pyrrolizine derivatives | Tubulin, CDK-2, EGFR | Not specified | High Binding Affinity |

| Acrylamide derivatives | Tubulin (Colchicine site) | Thr340, Phe296, Pro298, Arg339 | Hydrogen Bonding, Hydrophobic |

| Triazinone-linked analogues | Tubulin (Colchicine site) | Not specified | H-bonds, Hydrophobic |

This table summarizes key findings from molecular docking studies on this compound derivatives. tandfonline.comtandfonline.comnih.govmdpi.comnih.gov

Molecular Dynamics Simulations to Elucidate Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complexes over time. These simulations provide a dynamic view of the interactions and can confirm the stability of a ligand within the binding pocket.

For N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives targeting AChE, MD simulations were performed to validate the docking results. tandfonline.comtandfonline.com The stability of the ligand-AChE complex was evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period. A stable RMSD value of approximately 2.4 Å for the complex indicated that the ligand remains stably bound within the AChE binding gorge. tandfonline.comtandfonline.comresearchgate.net Furthermore, Root Mean Square Fluctuation (RMSF) analysis showed that the key residues involved in the binding exhibit minimal fluctuations, further confirming a stable interaction. tandfonline.com

In another study, MD simulations were used to understand the potential inhibition mechanisms of novel benzamide (B126) derivatives against both AChE and BACE1. mdpi.com These simulations help to explain how the derivatives maintain their inhibitory conformation within the distinct active site topographies of the two enzymes—a deep cavity for AChE and a more open gorge for BACE1. mdpi.com

| Derivative/Complex | Simulation Metric | Result | Implication |

| Compound 10a–AChE complex | RMSD | ~2.4 Å | Stable binding in the active site. tandfonline.comtandfonline.comresearchgate.net |

| Compound 10a–AChE complex | RMSF | Minimal fluctuations at binding site residues | Key interactions are maintained over time. tandfonline.com |

| JW derivatives-AChE/BACE1 | Not specified | Elucidation of inhibition mechanisms | Different binding modes confirmed for different enzyme topographies. mdpi.com |

This table presents results from molecular dynamics simulations used to assess the binding stability of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization.

In the context of this compound research, 3D-QSAR models have been developed to predict the antioxidative activity of novel benzamide derivatives. acs.org These models help to identify the key molecular features—such as steric and electrostatic fields—that are crucial for potent antioxidant effects. acs.org A direct validation of the 3D-QSAR approach showed that the experimentally determined activities for a series of new compounds were within the standard deviation of error of the models' predictions. acs.org

QSAR studies have also been applied to explore the antiproliferative activity of benzimidazole (B57391) derivatives, some of which incorporate the this compound moiety. nih.gov These studies aim to understand how substituents on both the benzimidazole core and the benzamide ring influence cytotoxicity, helping to design compounds with improved potency against cancer cell lines like HCT116 and H460. nih.gov The models generated can explore which molecular properties have the highest influence on the desired biological activity. nih.gov

In Silico Prediction of Pharmacokinetic Properties for this compound Derivatives

The pharmacokinetic profile of a drug candidate, encompassing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), is a critical determinant of its clinical success. In silico tools are widely used to predict these properties early in the drug discovery process, allowing for the filtering of compounds with unfavorable profiles.

For various derivatives of this compound, computational tools have been used to calculate key physicochemical and pharmacokinetic parameters. These predictions help assess the "drug-likeness" of the designed molecules. For example, in silico studies on N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide and N-(4-butylphenyl)-3,4,5-trimethoxybenzamide provided values for properties like topological polar surface area (TPSA), lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. chemscene.comchemscene.com These parameters are crucial for predicting oral bioavailability according to frameworks like Lipinski's Rule of Five. ajchem-a.com

ADMET predictions for novel acrylamide–PABA analogs derived from a this compound precursor have also been conducted, alongside QSAR and molecular docking analyses, to provide a comprehensive in silico assessment before synthesis. nih.gov

| Compound | TPSA | LogP | H-Bond Acceptors | H-Bond Donors | Rotatable Bonds |

| N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide | 69.93 | 2.2354 | 5 | 1 | 6 |

| N-(4-butylphenyl)-3,4,5-trimethoxybenzamide | 56.79 | 4.3073 | 4 | 1 | 8 |

This table shows computationally predicted pharmacokinetic properties for select this compound derivatives. chemscene.comchemscene.com

Virtual Screening and Library Design for Novel this compound Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach allows researchers to prioritize compounds for experimental screening, saving time and resources.

The this compound scaffold has been part of focused libraries designed for screening against specific targets. For example, a structure-activity relationship (SAR) guided design of tubulin polymerization inhibitors led to a series of benzo[b]furans, where the trimethoxybenzoyl moiety is a key pharmacophore element. acs.org Virtual screening campaigns have also prioritized compounds containing the this compound core for further investigation.

Furthermore, the principles of fragment-based drug design (FBDD) have been applied, where fragments like the 3,4,5-trimethoxybenzoyl group are docked into a protein's active site to identify key interactions. researchgate.net This information is then used to grow or link fragments to design novel, more potent inhibitors. This approach has been used to develop new acetylcholinesterase inhibitors based on the N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide structure. researchgate.net The design of focused libraries and the use of virtual screening are crucial strategies for discovering novel analogues with improved biological activity profiles. acs.orgeuropa.eu

Preclinical Efficacy and Safety Evaluation of 3,4,5 Trimethoxybenzamide Derivatives

In Vitro Biological Assays for Initial Activity Screening

The initial screening of 3,4,5-trimethoxybenzamide derivatives for biological activity is predominantly conducted through a variety of in vitro assays. These assays are crucial for identifying promising lead compounds and elucidating their mechanisms of action at a cellular level. A primary focus of this screening is the evaluation of cytotoxic activity against various cancer cell lines.

Commonly utilized assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cytotoxicity assay, which measures the metabolic activity of cells as an indicator of cell viability. mdpi.com Derivatives are often tested against a panel of human cancer cell lines to assess their potency and selectivity. For instance, new series of pyrrolizines bearing a 3,4,5-trimethoxyphenyl moiety have been evaluated for their cytotoxic activity, with some benzamide (B126) derivatives showing higher cytotoxicity than their corresponding Schiff bases. tandfonline.com Similarly, Schiff base-TMB (this compound) hybrids have been tested against the MCF-7 breast cancer cell line. mdpi.com

Beyond general cytotoxicity, specific mechanistic assays are employed. The β-tubulin polymerization assay is frequently used, as the 3,4,5-trimethoxyphenyl motif is a common feature in microtubule-targeting agents. mdpi.comnih.gov This assay determines whether the compounds inhibit the assembly of tubulin into microtubules, a key process in cell division. For example, certain pyrrolizine derivatives with the 3,4,5-trimethoxyphenyl group demonstrated weak to moderate inhibition of tubulin polymerization. tandfonline.com